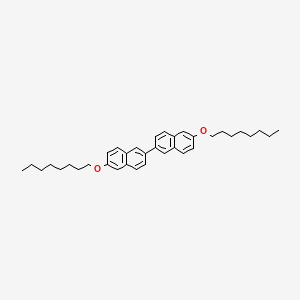

6,6'-Bis(octyloxy)-2,2'-binaphthalene

説明

特性

CAS番号 |

90449-31-3 |

|---|---|

分子式 |

C36H46O2 |

分子量 |

510.7 g/mol |

IUPAC名 |

2-octoxy-6-(6-octoxynaphthalen-2-yl)naphthalene |

InChI |

InChI=1S/C36H46O2/c1-3-5-7-9-11-13-23-37-35-21-19-31-25-29(15-17-33(31)27-35)30-16-18-34-28-36(22-20-32(34)26-30)38-24-14-12-10-8-6-4-2/h15-22,25-28H,3-14,23-24H2,1-2H3 |

InChIキー |

SCPVOBVDUCOZKQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCCCC |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Trends

- Solvent-Dependent Chirality: Electronic dissymmetry factor (EDF) studies reveal that 6,6′-dibromo-BINOL exhibits solvation-dependent spectral shifts, suggesting utility in solvent-sensing applications .

- Thermodynamic Stability : Longer alkoxy chains (octyloxy) reduce aggregation in polymers, critical for maintaining low threshold energies in organic lasers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 6,6'-Bis(octyloxy)-2,2'-binaphthalene and its derivatives?

- Methodology : Start with brominated binaphthalene precursors (e.g., 6,6'-dibromo derivatives) and perform nucleophilic substitution using octanol under inert conditions. Purification involves column chromatography with silica gel and hexane/ethyl acetate gradients. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and melting point analysis (e.g., 133°C for dibromo intermediates) .

Q. How can solvent effects complicate the interpretation of chiroptical spectra (ECD/EDF) for binaphthalene derivatives?

- Methodology : Use electronic dissymmetry factor (EDF) spectra to complement traditional ECD analysis. For example, EDF reveals solvent-polarity-dependent spectral shifts in [1,1'-binaphthalene]-2,2'-diol derivatives that ECD misses. Employ TD-DFT calculations to model solvent interactions, though discrepancies between experimental and theoretical data may persist .

Q. What methods are reliable for confirming enantiomeric purity in chiral binaphthalene ligands?

- Methodology : Utilize chiral HPLC with cellulose-based columns and polarimetric detection. Compare optical rotation values (e.g., [α]D = ±99° for dibromo-methoxymethoxy derivatives) with literature data. Cross-validate using X-ray crystallography for absolute configuration determination .

Q. How are binaphthalene-based ligands optimized for asymmetric catalysis?

- Methodology : Introduce electron-donating groups (e.g., methoxy or octyloxy) to enhance steric bulk and electronic tunability. Test catalytic performance in model reactions (e.g., Heck coupling) using palladium complexes. Compare turnover numbers (TON) and enantioselectivity (ee%) between derivatives like BINAP and Xyl-BINAP .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in natural product isolates resembling binaphthalene derivatives?

- Methodology : Synthesize proposed structures (e.g., binaphtho-ortho-quinones) and compare NMR/ECD data with natural isolates. For example, structural reassignment of a marine metabolite from a binaphthalenetetrol to a tetrabrominated diphenyl ether was achieved via total synthesis and crystallographic validation .

Q. Why do solvation effects dominate dissymmetry factor spectra in certain binaphthalene diols?

- Methodology : Analyze solvent-induced conformational changes using variable-temperature EDF spectroscopy. For 6,6'-dibromo derivatives, polar solvents (e.g., acetonitrile) stabilize charge-transfer states, amplifying EDF peaks at non-absorbing wavelengths. Contrast with non-polar solvents (e.g., hexane) to isolate intrinsic chiral properties .

Q. How can contradictory catalytic activity data be reconciled in studies of binaphthalene-phosphine complexes?

- Methodology : Investigate ligand degradation under reaction conditions (e.g., oxidation of phosphine groups). Use ³¹P NMR to monitor ligand stability. For air-sensitive complexes like H8-BINAP (CAS 139139-86-9), employ Schlenk techniques and compare performance in inert vs. aerobic environments .

Q. What design principles guide the development of binaphthalene derivatives for optoelectronic applications?

- Methodology : Introduce π-extended substituents (e.g., tert-butylphenyl groups) to enhance luminescence. Characterize photophysical properties via UV-Vis and fluorescence spectroscopy. For example, 6,6'-bis(3,5-di-tert-butylphenyl) derivatives exhibit red-shifted emission due to extended conjugation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。